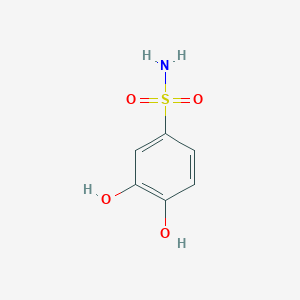![molecular formula C11H5F19O2 B15158849 2-[(Nonadecafluorononyl)oxy]ethan-1-ol CAS No. 675868-33-4](/img/structure/B15158849.png)
2-[(Nonadecafluorononyl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Nonadecafluorononyl)oxy]ethan-1-ol is a chemical compound known for its unique properties due to the presence of a long perfluorinated chain. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications. The molecular formula of this compound is C11H5F19O2, and it has a molecular weight of approximately 530.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nonadecafluorononyl)oxy]ethan-1-ol typically involves the reaction of nonadecafluorononan-1-ol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}9\text{F}{19}\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}9\text{F}{19}\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
The reaction is typically conducted in the presence of a base catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the ring-opening of ethylene oxide and its subsequent reaction with nonadecafluorononan-1-ol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(Nonadecafluorononyl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of nonadecafluorononanoic acid.
Reduction: Formation of nonadecafluorononane.
Substitution: Formation of nonadecafluorononyl halides or amines.
Scientific Research Applications
2-[(Nonadecafluorononyl)oxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its unique surface properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of 2-[(Nonadecafluorononyl)oxy]ethan-1-ol is primarily attributed to its ability to interact with various molecular targets through its perfluorinated chain. The compound can form stable complexes with proteins and lipids, altering their structure and function. The perfluorinated chain provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, facilitating its binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(Tetrahydrofurfuryl)oxy]ethanol: Similar in structure but with a tetrahydrofuran ring instead of a perfluorinated chain.
2-[(Octadecafluorooctyl)oxy]ethanol: Similar in structure but with a shorter perfluorinated chain.
Uniqueness
2-[(Nonadecafluorononyl)oxy]ethan-1-ol is unique due to its long perfluorinated chain, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications where extreme conditions are encountered, such as in high-performance coatings and advanced material formulations .
Properties
CAS No. |
675868-33-4 |
|---|---|
Molecular Formula |
C11H5F19O2 |
Molecular Weight |
530.12 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)ethanol |
InChI |
InChI=1S/C11H5F19O2/c12-3(13,4(14,15)6(18,19)8(22,23)10(26,27)28)5(16,17)7(20,21)9(24,25)11(29,30)32-2-1-31/h31H,1-2H2 |
InChI Key |
GKWZJNUASJXBFU-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


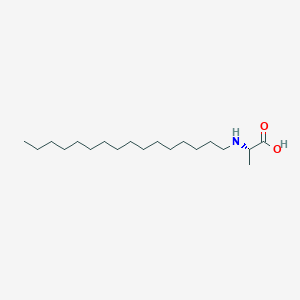
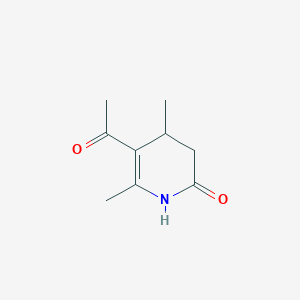
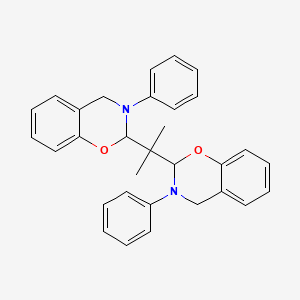
silane](/img/structure/B15158801.png)
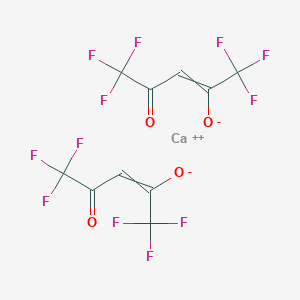

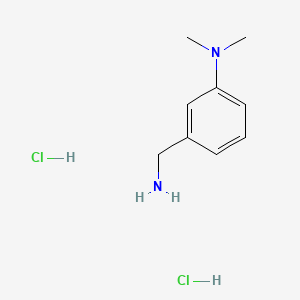
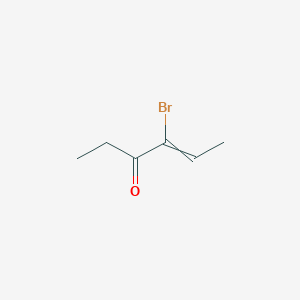
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
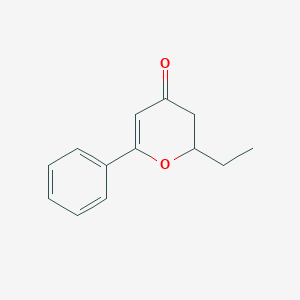
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)
